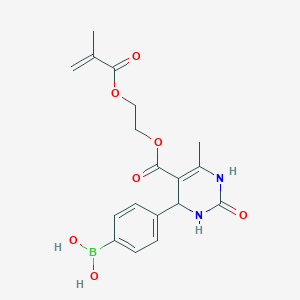
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is a complex organic compound that features both boronic acid and methacrylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can undergo a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.
Esterification: The methacrylate group can participate in esterification reactions with alcohols under acidic or basic conditions.
Hydrolysis: The ester and boronic acid groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used for esterification and hydrolysis reactions.
Major Products
Coupled Products: From Suzuki-Miyaura coupling reactions.
Esters: From esterification reactions.
Alcohols and Acids: From hydrolysis reactions.
Scientific Research Applications
Chemistry
In chemistry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs and diagnostic tools. The methacrylate group allows for the incorporation of this compound into polymeric materials, which can be used for drug delivery or as part of diagnostic assays .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . In biological applications, the methacrylate group can form covalent bonds with biological molecules, allowing for the targeted delivery of drugs or the development of diagnostic assays .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Methacryloyloxyethyl Methacrylate: A compound with similar methacrylate functionality used in polymer synthesis.
Uniqueness
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is unique in that it combines both boronic acid and methacrylate functionalities in a single molecule. This allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C18H21BN2O7 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
[4-[6-methyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H21BN2O7/c1-10(2)16(22)27-8-9-28-17(23)14-11(3)20-18(24)21-15(14)12-4-6-13(7-5-12)19(25)26/h4-7,15,25-26H,1,8-9H2,2-3H3,(H2,20,21,24) |
InChI Key |
XFWZNZODWTWNNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC(=O)C(=C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


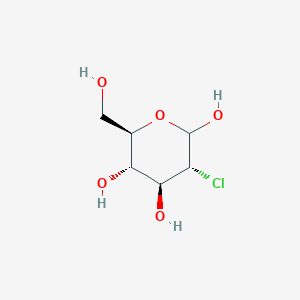
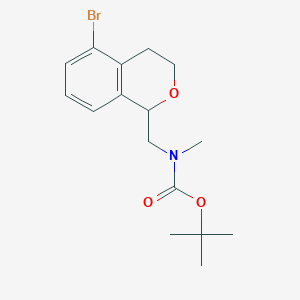
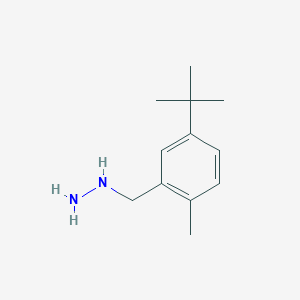
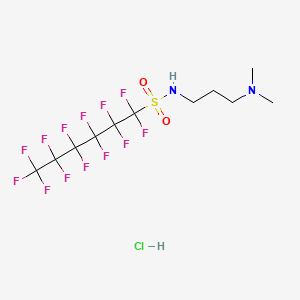
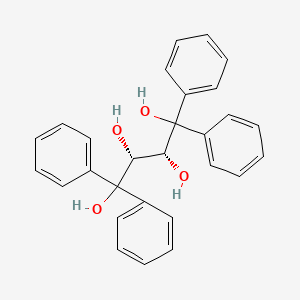
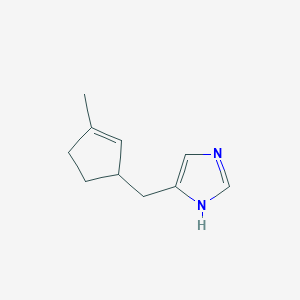
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)



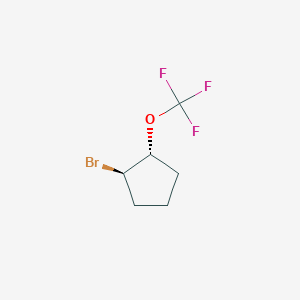
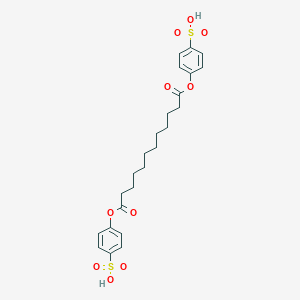
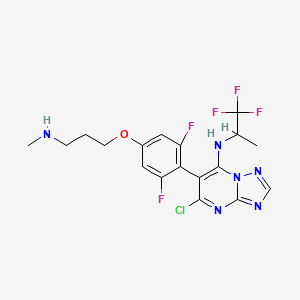
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
